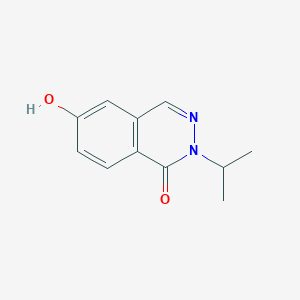
6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is a chemical compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an aromatic amine with an aldehyde and an electron-enriched olefin in the presence of an acid catalyst. This method allows for the efficient and stereoselective generation of the desired phthalazinone derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may induce apoptosis in cancer cells by activating the mitochondrial pathway and increasing the expression of pro-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one include other phthalazinone derivatives and related heterocyclic compounds. Examples include:
- 4-Hydroxy-2-quinolones
- 6-Hydroxy-2-chloro-4-fluoroquinolones
- 4′-(N-(Propan-1,2-dienyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features, which contribute to its distinct chemical reactivity and biological activity. Its specific interactions with molecular targets and pathways make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-hydroxy-2-propan-2-ylphthalazin-1-one |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)13-11(15)10-4-3-9(14)5-8(10)6-12-13/h3-7,14H,1-2H3 |
InChI Key |
FSVWDYMZLCSHLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=C(C=C2)O)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


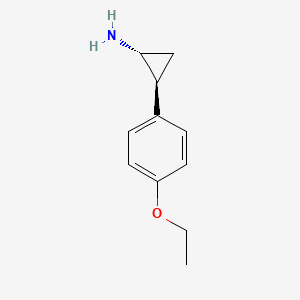
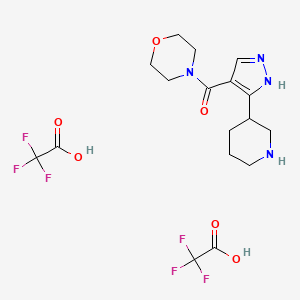
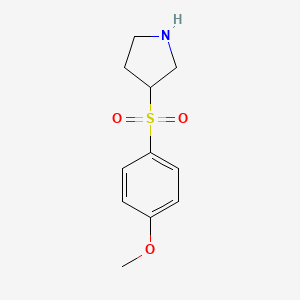



![1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13246431.png)
![2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13246435.png)
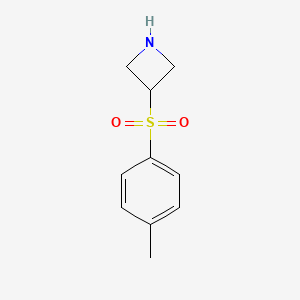
![1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B13246456.png)
![N,N-Dimethyl-2-{[1-(pyridin-2-yl)ethyl]amino}acetamide](/img/structure/B13246459.png)
![[1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol](/img/structure/B13246468.png)
![2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13246472.png)

